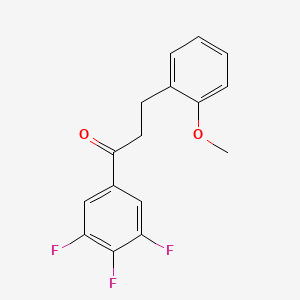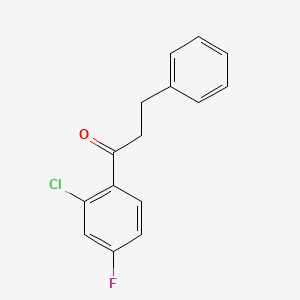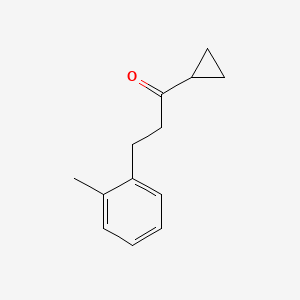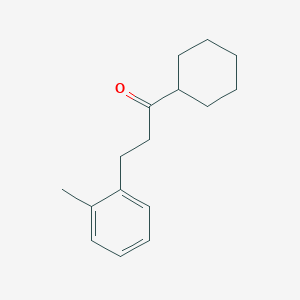
3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of compounds with methoxyphenyl and trifluoromethyl groups is a common theme across several papers .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, a compound with a methoxycarbonyl and trifluoromethyl group was synthesized from a methoxyphenyl trifluoromethyl ketone . Another synthesis involved the O-methylation of a hydroxybenzophenone derivative followed by a Schiff reaction . Similarly, trifluoroacetylation of acetophenone- and propiophenone-dimethylacetals was employed to obtain precursors for further reactions . These methods suggest that the synthesis of "3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" could potentially involve similar strategies, such as functional group transformations and multi-step synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography . For instance, the crystal and molecular structure of 2-arylseleno-1,3-dithianes was determined, providing information on the conformation and orientation of substituents . This implies that the molecular structure of "3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" could also be analyzed using similar techniques to understand its conformation and electronic properties.
Chemical Reactions Analysis
The papers describe several chemical reactions involving methoxyphenyl and trifluoromethyl groups. Acidic hydrolysis, cyclization, and condensation reactions are common . For example, acidic hydrolysis followed by treatment with aqueous potassium hydroxide led to cyclization and the formation of a coumarin derivative . These reactions indicate that "3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" may also undergo similar transformations, which could be exploited in synthetic chemistry and the development of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and elemental analysis . For example, the spectral data (IR, NMR) and mass spectrometry were used to establish the identity of synthesized compounds . Additionally, density functional theory was employed to predict structural parameters and electronic properties . These studies suggest that the physical and chemical properties of "3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" could be similarly investigated to gain a comprehensive understanding of its behavior and potential applications.
Aplicaciones Científicas De Investigación
1. Synthesis and Reactions in Organic Chemistry
3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone has been involved in various synthetic and reaction studies in organic chemistry. For example, it has been used in the synthesis and reactions of related fluoro-organic compounds, as seen in studies where similar compounds have been synthesized and further reacted to form different chemical structures (Pimenova et al., 2003).
2. Applications in Fluorescence Probes and Sensing
This compound has applications in the development of fluorescence probes. Compounds with similar structures have been used in the creation of fluorescent probes for sensing metal cations and pH changes. Such probes are critical in biochemical and medical research for detecting and measuring specific ions and changes in pH (Tanaka et al., 2001).
3. Role in Photochemical Synthesis
In the field of photochemistry, compounds structurally related to 3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone have been used in the study of photochemical synthesis. This involves using light to promote chemical reactions, leading to the formation of new compounds (Diaz-Mondejar & Miranda, 1982).
4. Analytical Chemistry and Spectrophotometric Analysis
Analytically, similar compounds have been synthesized for use in spectrophotometric methods, particularly in the determination of trace amounts of metals. This has applications in environmental monitoring and quality control in various industries (Izquierdo & Carrasco, 1984).
5. Studies in Biochemistry and Medicinal Chemistry
In biochemistry and medicinal chemistry, analogs of this compound have been investigated for their antiproliferative properties, particularly in cancer research. Such studies are crucial for the development of new therapeutic agents (Greene et al., 2016).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-15-5-3-2-4-10(15)6-7-14(20)11-8-12(17)16(19)13(18)9-11/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELDQKMEOAZGGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644204 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898774-19-1 |
Source


|
| Record name | 1-Propanone, 3-(2-methoxyphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














